N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, an acetyl group, and a substituted benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure. The acetylation of the tetrahydroisoquinoline core is then carried out using acetic anhydride in the presence of a base such as pyridine.
The final step involves the coupling of the acetylated tetrahydroisoquinoline with 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. For example, in cancer research, it may inhibit enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-7-6-12-2-4-15(8-13(12)10-22)21-18(24)16-5-3-14(20)9-17(16)19/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQEWMAGIQCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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